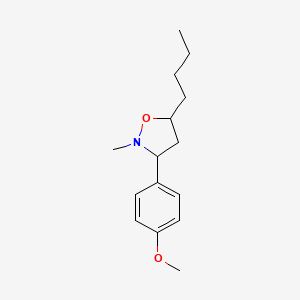
5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is a chemical compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. This specific compound features a butyl group, a methoxyphenyl group, and a methyl group attached to the isoxazolidine ring, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methoxybenzohydroxamic acid with butyl acrylate in the presence of a base, such as triethylamine, to generate the nitrile oxide intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with 2-methyl-2-butene to form the desired isoxazolidine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper or palladium nanoparticles supported on alumina can be employed to improve the efficiency of the cycloaddition reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoxazolidine ring to an amine.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in cycloaddition reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-butyl-3-phenyl-2-methylisoxazolidine
- 5-butyl-3-(4-hydroxyphenyl)-2-methylisoxazolidine
- 5-butyl-3-(4-chlorophenyl)-2-methylisoxazolidine
Uniqueness
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .
Eigenschaften
CAS-Nummer |
88337-83-1 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C15H23NO2/c1-4-5-6-14-11-15(16(2)18-14)12-7-9-13(17-3)10-8-12/h7-10,14-15H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
MGTBPALGPYDIPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)
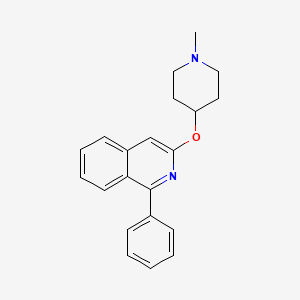
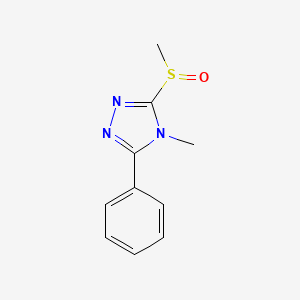
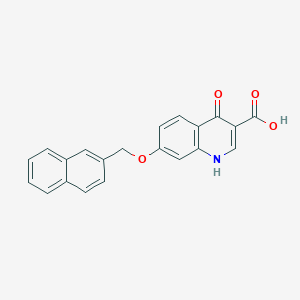

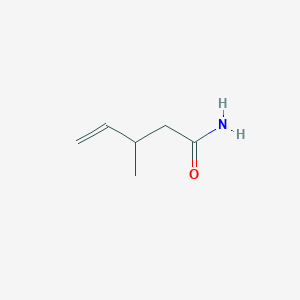
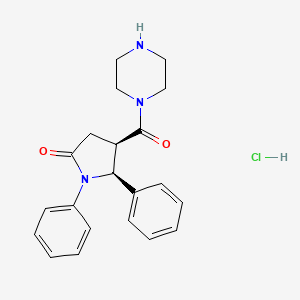

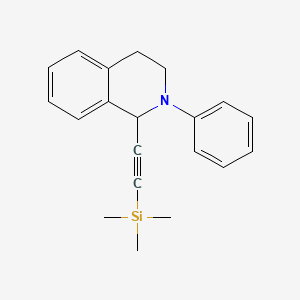
![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
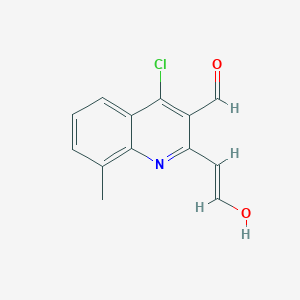

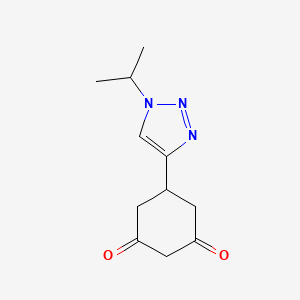
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
